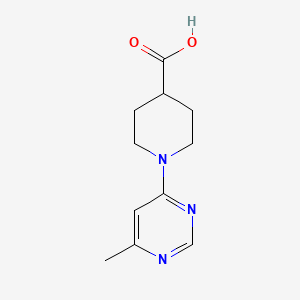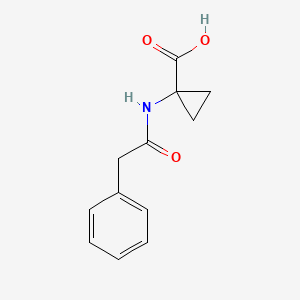![molecular formula C19H17FN2O2 B2935832 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 942007-61-6](/img/structure/B2935832.png)
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, also known as EFMP, is a pyridazinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations, have been studied extensively. In
Mecanismo De Acción
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a signaling pathway involved in angiogenesis. Additionally, this compound has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to reduce the expression of COX-2 and VEGFR2 in animal models. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high yields. This compound is also soluble in a variety of solvents, which makes it easy to work with in lab experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects in animal models. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one. One area of research could focus on the development of more potent and selective this compound analogs. Another area of research could focus on the long-term effects of this compound in animal models. Additionally, more research is needed to determine the potential therapeutic applications of this compound in humans, including its use in the treatment of inflammation, cancer, and diabetes. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been synthesized using various methods, including the reaction of 4-fluorobenzyl chloride with 6-(4-ethoxyphenyl)pyridazin-3-one in the presence of a base, and the reaction of 4-fluorobenzyl bromide with 6-(4-ethoxyphenyl)-3-hydrazinylpyridazine in the presence of a base. These methods have resulted in high yields of this compound and have been optimized for large-scale production.
Aplicaciones Científicas De Investigación
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMRKTYJMXUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)

![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)


![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)